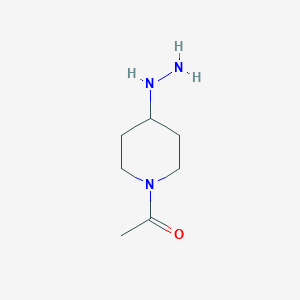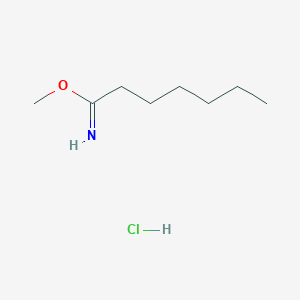
Methyl heptanimidate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl heptanimidate hydrochloride is a chemical compound that belongs to the class of amidines. Amidines are known for their reactivity and are valuable as building blocks for the synthesis of heterocyclic motifs of biological relevance . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of methyl heptanimidate hydrochloride typically involves the reaction of heptanoic acid with methanol in the presence of a catalyst to form methyl heptanoate. This ester is then reacted with ammonia to form the corresponding amidine, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl heptanimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl heptanimidate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of methyl heptanimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl heptanimidate hydrochloride include:
Methylphenidate: A stimulant used in the treatment of ADHD.
Methyldopa: An antihypertensive agent.
Uniqueness
This compound is unique due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and form diverse derivatives sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H18ClNO |
|---|---|
Peso molecular |
179.69 g/mol |
Nombre IUPAC |
methyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-3-4-5-6-7-8(9)10-2;/h9H,3-7H2,1-2H3;1H |
Clave InChI |
PLDUFODUTFFVFE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



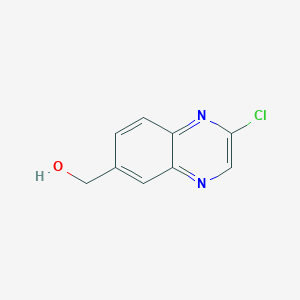
![2-(4-Oxoindeno[1,2-c]thiophen-3-yl)isoindoline-1,3-dione](/img/structure/B12966227.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)

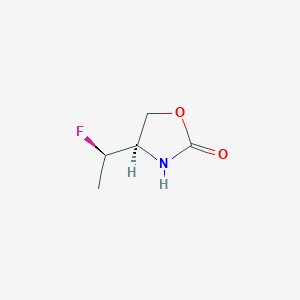
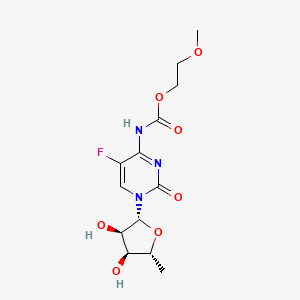

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
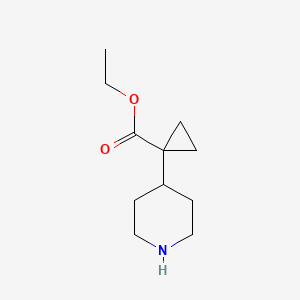

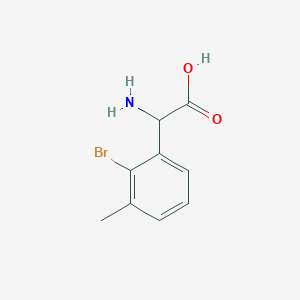
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)
